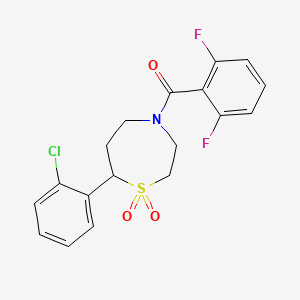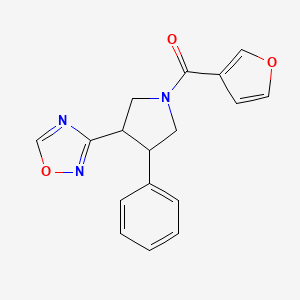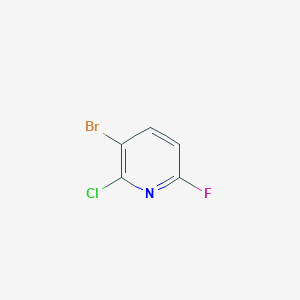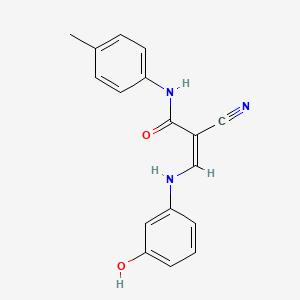
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2,6-difluorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2,6-difluorophenyl)methanone is a useful research compound. Its molecular formula is C18H16ClF2NO3S and its molecular weight is 399.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Impact and Remediation
Chlorophenols, closely related to the compound , are noted for their presence in industrial waste and their subsequent environmental impact. Studies have highlighted their formation as precursors to dioxins during municipal solid waste incineration and other thermal processes. Efforts to understand and mitigate the environmental presence of such compounds include examining their degradation, particularly through advanced oxidation processes and the role of microbial action in their breakdown.
- Environmental Presence and Degradation : Chlorophenols have been studied extensively for their environmental presence and degradation mechanisms. They are known precursors to dioxins, which are harmful environmental pollutants. The remediation and breakdown of chlorophenols, including methods involving zero valent iron and bimetallic systems, have been explored to mitigate their impact (Peng et al., 2016); (Gunawardana et al., 2011).
Toxicological Studies
Research on chlorophenols and their derivatives also extends into toxicology, evaluating their impact on aquatic life and potential human health hazards. These studies are essential for understanding the broader implications of chlorophenols and related compounds on ecosystems and human health.
Aquatic Toxicity and Mechanisms : Studies on chlorophenols have revealed their toxic effects on fish, highlighting oxidative stress, immune system alterations, and endocrine disruption among the mechanisms of toxicity (Ge et al., 2017).
Human Health Impacts : The broader implications of exposure to chlorophenols and related compounds, including potential carcinogenicity and other health hazards, have been critically reviewed. Understanding these impacts is crucial for developing safety guidelines and exposure limits (Mukerjee, 1998).
Biotechnological Applications
Research into the biotechnological applications of methanotrophs and their ability to use methane as a carbon source could indirectly relate to the broader scientific interest in compounds like "(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2,6-difluorophenyl)methanone." Such studies highlight the potential for microbial degradation of environmental pollutants and the conversion of greenhouse gases into valuable products.
- Methanotrophs and Value Generation : Methanotrophs, capable of using methane as their sole carbon source, offer insights into the potential for microbial degradation of pollutants and greenhouse gas conversion into useful products, reflecting the broader interest in understanding and utilizing microbial processes for environmental remediation (Strong et al., 2015).
特性
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(2,6-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF2NO3S/c19-13-5-2-1-4-12(13)16-8-9-22(10-11-26(16,24)25)18(23)17-14(20)6-3-7-15(17)21/h1-7,16H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASRCZBXQPGUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine hydrochloride](/img/structure/B2664076.png)
![1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-4-(1-naphthyl)piperazine](/img/structure/B2664077.png)
![2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2664078.png)
![methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2664080.png)

![N~6~-(2-chlorobenzyl)-N~4~-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2664083.png)
![6-ethyl 3-methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2664085.png)
![Methyl 2-[[5-[[(3,5-dimethoxybenzoyl)amino]methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2664088.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2664090.png)
